1-(2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . This phenomenon is known as "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives exhibit a wide range of chemical reactions. For instance, they can undergo N-heterocyclization with diols, catalyzed by a Cp*Ir complex . They can also react with alkyl nitrene precursors to form various pyrrolidines . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is another possible reaction .Mechanism of Action
The mechanism of action of pyrrolidine derivatives can vary depending on their specific structure and target. For instance, different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Safety and Hazards
Pyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled . Specific safety and hazard information for “1-(2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid” was not found in the retrieved sources.
Future Directions
The pyrrolidine ring continues to be a versatile scaffold for the design of new biologically active compounds . Future research could focus on exploring new synthetic strategies and investigating the influence of different substituents and stereochemistry on the biological activity of pyrrolidine derivatives .
properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-5-6-10(2)12(8-9)19(17,18)14-7-3-4-11(14)13(15)16/h5-6,8,11H,3-4,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNYXAWSXDBVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dimethylphenyl)sulfonyl)proline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.